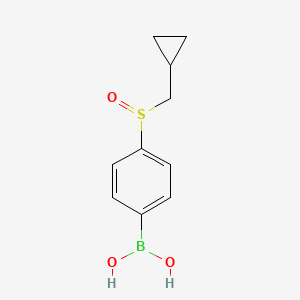

4-(Cyclopropylmethylsulfinyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(cyclopropylmethylsulfinyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3S/c12-11(13)9-3-5-10(6-4-9)15(14)7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSXKKKBVXTPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675230 | |

| Record name | [4-(Cyclopropylmethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-04-6 | |

| Record name | B-[4-[(Cyclopropylmethyl)sulfinyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclopropylmethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Cyclopropylmethylsulfinyl)phenylboronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid

Introduction

This compound is a specialized bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a cyclopropylmethylsulfinyl group.[1][2] The boronic acid functionality allows for the strategic formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl systems that are prevalent in modern drug candidates.[3] The sulfoxide group, being a chiral center and a hydrogen bond acceptor, can critically influence a molecule's pharmacological properties, including its solubility, metabolic stability, and target binding affinity.

This guide provides a comprehensive, two-part synthetic pathway to this valuable building block. We will first detail the formation of the thioether-containing precursor, 4-(cyclopropylmethylthio)phenylboronic acid, through a lithium-halogen exchange and borylation sequence. Subsequently, we will explore the critical step of selective oxidation of the thioether to the target sulfoxide. Throughout this guide, we will emphasize the underlying chemical principles, provide detailed experimental protocols, and address common challenges, particularly concerning the purification of arylboronic acids.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the final key transformation as the selective oxidation of a sulfide. This simplifies the target to the more stable precursor, 4-(cyclopropylmethylthio)phenylboronic acid. This precursor can, in turn, be disconnected at the carbon-boron bond, pointing to a borylation reaction of a corresponding aryl halide, such as 4-bromo(cyclopropylmethylthio)benzene, via an organometallic intermediate.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 4-(Cyclopropylmethylthio)phenylboronic acid

The introduction of the boronic acid group onto the aromatic ring is achieved via a well-established organometallic route. The process involves a lithium-halogen exchange at low temperature to generate a reactive aryllithium species, which is then trapped with a trialkyl borate ester. Subsequent acidic hydrolysis yields the desired boronic acid. This method is highly efficient and provides a direct route to the key thioether intermediate.[4][5]

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 4-(methylthio)phenylboronic acid.[4]

-

Reaction Setup: A three-necked, oven-dried 500 mL round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The flask is purged with dry nitrogen.

-

Initial Charge: Add 4-bromo(cyclopropylmethylthio)benzene (1.0 eq) and 200 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for an additional 30 minutes.

-

Borylation: In a separate dry flask, prepare a solution of triisopropyl borate (1.2 eq) in 50 mL of anhydrous THF. Add this solution slowly to the aryllithium species at -78 °C.

-

Warming and Quenching: After stirring for 1 hour at -78 °C, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2 hours.

-

Workup: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of 100 mL of 5% aqueous hydrochloric acid (HCl) to acidify the mixture to a pH of ~2.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with 100 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Causality and Mechanistic Insights

The use of n-BuLi at -78 °C facilitates a clean lithium-halogen exchange with the aryl bromide, forming the nucleophilic aryllithium intermediate. This low temperature is critical to prevent side reactions, such as the deprotonation of the alpha-protons on the cyclopropylmethyl group. The aryllithium then attacks the electrophilic boron atom of the triisopropyl borate. The resulting borate complex is stable until the acidic workup, where hydrolysis of the borate esters liberates the final boronic acid product.

Part 2: Selective Oxidation to this compound

The selective oxidation of a thioether to a sulfoxide is a common transformation, but it requires careful control to prevent over-oxidation to the corresponding sulfone.[6] A variety of reagents can accomplish this, including meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate, and hydrogen peroxide.[7] Hydrogen peroxide (H₂O₂) is an excellent choice from a "green chemistry" perspective, as its only byproduct is water.[8] In the presence of an acid catalyst like acetic acid, it provides a clean and efficient oxidation.

Detailed Experimental Protocol

This protocol is based on the selective oxidation of sulfides using hydrogen peroxide in acetic acid.[8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 4-(cyclopropylmethylthio)phenylboronic acid (1.0 eq) in 100 mL of glacial acetic acid.

-

Oxidant Addition: To the stirred solution at room temperature, add 30% aqueous hydrogen peroxide (1.1 eq) dropwise over 15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until a negative test with starch-iodide paper indicates the absence of peroxides.

-

Product Isolation: The product may precipitate from the reaction mixture upon quenching or dilution with water. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

Extraction (if no precipitation): If the product remains in solution, dilute the mixture with 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Caption: Overall synthetic workflow diagram.

Purification and Characterization

Arylboronic acids present unique purification challenges. They are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, and their polarity can make standard silica gel chromatography difficult due to strong adsorption and potential decomposition on the stationary phase.[9]

Recommended Purification Strategy

A highly effective method for purifying boronic acids involves acid-base extraction.[10][11]

-

Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Base Extraction: Wash the organic solution with a mild aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving many non-acidic impurities behind.

-

Separation: Separate the aqueous layer.

-

Re-acidification: Cool the aqueous layer in an ice bath and re-acidify with 1 M HCl until the pure boronic acid precipitates out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

For highly pure material, recrystallization from a suitable solvent system (e.g., water/ethanol or toluene/hexanes) can be performed.[11]

Characterization Data

The final product should be characterized using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7-8 ppm range (two doublets), cyclopropyl protons (multiplets, 0.2-1.2 ppm), methylene protons adjacent to sulfur (doublet, ~3.0 ppm), and a broad singlet for the B(OH)₂ protons (exchangeable with D₂O). |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the cyclopropyl carbons, and the methylene carbon. |

| Mass Spec (ESI) | Expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₀H₁₃BO₃S (MW: 224.08).[12] |

| IR Spectroscopy | Characteristic broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches, and a strong S=O stretch (~1040 cm⁻¹). |

Conclusion

This guide has outlined a robust and logical two-part synthesis for this compound, a valuable reagent for drug discovery programs. The pathway leverages a classic organometallic borylation followed by a selective and environmentally conscious oxidation step. By understanding the principles behind each transformation and anticipating potential challenges, particularly in purification, researchers can reliably produce this key building block. The availability of this compound enables the exploration of novel chemical space through Suzuki-Miyaura coupling, facilitating the development of next-generation therapeutics and functional materials.[13]

References

-

Organic Chemistry Portal. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

Mori, A., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Omega, 7(19), 17011-17015. Available at: [Link]

-

Wang, Y., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(1), 107-114. Available at: [Link]

- Patil, S. A., et al. (2008). Process for purification of boronic acid and its derivatives. Google Patents. (WO2008035322A2).

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

Ye, C., et al. (2023). Photo oxidation of thioethers into sulfoxides. Journal of Catalysis. ResearchGate. Available at: [Link]

-

Hitosugi, S., et al. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Molecules. ResearchGate. Available at: [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Correa, P. E., & Riley, D. P. (1985). Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen. The Journal of Organic Chemistry, 50(10), 1787–1788. Available at: [Link]

-

Gensch, K. H., Pitman, I. H., & Higuchi, T. (1968). Oxidation of thioethers to sulfoxides by iodine. II. Catalytic role of some carboxylic acid anions. Journal of the American Chemical Society, 90(8), 2096–2101. Available at: [Link]

-

Storgaard, M., & Ellman, J. A. (2009). Organic Syntheses Procedure. Organic Syntheses, 86, 172. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Available at: [Link]

-

Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95–98. Available at: [Link]

-

Molbase. (n.d.). 4-(methylsulfinyl)phenylboronic acid. Retrieved from [Link]

-

Chtchigrovsky, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. Available at: [Link]

-

Kiełbasinski, P., et al. (2018). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Catalysts, 8(12), 624. Available at: [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

D'Accolti, L., et al. (2006). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 11(1), 1-8. Available at: [Link]

- Wang, J., & Xu, J. (2011). Novel process for synthesizing cyclopropylboronic acid. Google Patents. (CN101440100B).

-

Lahti, D. W., & Espenson, J. H. (2000). Oxidation of Sulfoxides by Hydrogen Peroxide, Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 39(10), 2164–2167. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]

- 3. Sci-Hub. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids / Organic Letters, 2003 [sci-hub.ru]

- 4. 4-(Methylthio)phenylboronic acid CAS#: 98546-51-1 [m.chemicalbook.com]

- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chembk.com [chembk.com]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid

Introduction

This compound is an organic compound with the chemical formula C10H13BO3S and a molecular weight of approximately 224.08 g/mol .[1][2] This molecule belongs to the versatile class of phenylboronic acids, which are widely utilized as key intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3] The presence of the cyclopropylmethylsulfinyl group introduces a chiral center at the sulfur atom and is expected to modulate the electronic and steric properties of the phenylboronic acid moiety, thereby influencing its reactivity, solubility, and potential biological interactions. Phenylboronic acids are generally white crystalline powders, and this compound is no exception.[1][4]

This technical guide provides a comprehensive overview of the essential . It is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven experimental protocols for the characterization of this and similar molecules. The methodologies described herein are designed to establish a robust understanding of the compound's behavior, which is critical for its effective application in synthesis and pharmaceutical development.

Core Physicochemical Characteristics

A thorough understanding of a molecule's physicochemical profile is foundational to its application. The following sections detail the key properties of this compound and the experimental procedures for their determination.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Formula | C10H13BO3S | Mass Spectrometry |

| Molecular Weight | 224.08 g/mol | Mass Spectrometry |

| Appearance | White Crystalline Powder | Visual Inspection |

| CAS Number | 1217501-04-6 | Chemical Registry |

| Storage Conditions | 2-8°C | Supplier Recommendation |

| Solubility | To be determined | Equilibrium Shake-Flask Method |

| pKa | To be determined | Potentiometric or UV-Vis Spectrophotometric Titration |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |

| Stability | To be determined | Forced Degradation Studies |

Solubility Profile: A Critical Parameter for Application

The solubility of a boronic acid is a critical determinant of its utility in both synthetic reactions and biological systems.[5] Phenylboronic acids generally exhibit good solubility in polar organic solvents and limited solubility in non-polar hydrocarbons and water.[4][6] The solubility of this compound is anticipated to be influenced by the polarity of the sulfinyl group and the hydrophobicity of the cyclopropylmethyl and phenyl moieties.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of this compound in various solvents relevant to synthetic and pharmaceutical applications (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, acetonitrile, and dimethyl sulfoxide (DMSO)).[9]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to permit the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, filtration through a 0.45 µm syringe filter is recommended.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]

-

-

Data Analysis:

-

Calculate the solubility as the mean of at least three independent measurements.

-

Causality Behind Experimental Choices:

-

The use of an excess of the solid ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

Constant temperature control is critical as solubility is highly temperature-dependent.

-

A prolonged equilibration time is necessary to ensure that the system has reached a true equilibrium state.

-

Filtration is a crucial step to separate the dissolved solute from any undissolved solid, preventing overestimation of the solubility.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Acidity Constant (pKa): A Key to Understanding Ionization

The pKa of a boronic acid is a measure of its Lewis acidity and dictates its ionization state at a given pH.[3] For arylboronic acids, the pKa typically falls within the range of 4 to 10.[5] The electron-withdrawing or -donating nature of substituents on the phenyl ring significantly influences the pKa.[12][13] The sulfinyl group in this compound is expected to be electron-withdrawing, which would likely lower its pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).[4][12]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometric Titration

This method is advantageous as it requires a small amount of sample and is highly sensitive to changes in the electronic structure of the molecule upon ionization.[14][15]

Objective: To determine the pKa of this compound by monitoring the change in its UV-Vis absorbance spectrum as a function of pH.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

-

Sample Preparation:

-

Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives a suitable absorbance (typically around 1 AU).

-

-

Spectrophotometric Measurement:

-

Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

-

Record the absorbance at a wavelength that shows the largest difference between the ionized and unionized forms.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

-

Causality Behind Experimental Choices:

-

The change in the UV-Vis spectrum upon ionization is due to the alteration of the chromophore's electronic environment as the boron atom transitions from a trigonal planar sp2 hybridization to a tetrahedral sp3 hybridization.

-

Using a series of buffers across a wide pH range ensures that the complete ionization profile is captured.

-

The Henderson-Hasselbalch equation provides a mathematical model to accurately determine the pH at which the concentrations of the ionized and unionized species are equal, which corresponds to the pKa.

Logical Relationship for pKa Determination

Caption: Logical workflow for pKa determination via UV-Vis titration.

Stability Assessment: Understanding Degradation Pathways

The stability of a pharmaceutical compound is a critical quality attribute that affects its safety, efficacy, and shelf-life.[16] Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[17][18][19] Boronic acids can be susceptible to oxidative degradation and dehydration to form trimeric boroxines.[4][20]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.[16][17][19]

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution to UV and visible light as per ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

-

-

Data Analysis:

-

Calculate the percentage degradation of the parent compound under each stress condition.

-

Characterize the degradation products using their retention times, UV spectra, and mass-to-charge ratios.

-

Causality Behind Experimental Choices:

-

The stress conditions are chosen to be more severe than typical storage conditions to accelerate degradation and generate detectable levels of degradation products in a shorter timeframe.[16]

-

A stability-indicating HPLC method is crucial as it must be able to resolve the parent compound from all potential degradation products, ensuring accurate quantification.

-

The use of PDA and MS detection provides comprehensive information about the degradation products, aiding in their structural elucidation.[19]

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation (Stress Testing) Studies.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to characterizing the key . By following the detailed experimental protocols for determining solubility, pKa, and stability, researchers can generate the critical data needed to effectively utilize this compound in their research and development endeavors. The emphasis on the causality behind experimental choices and the provision of self-validating workflows are intended to empower scientists with the expertise to not only generate high-quality data but also to deeply understand the behavior of this and other novel boronic acids.

References

-

Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. Available at: [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

-

Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Available at: [Link]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]

-

Tavares, D. S., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(16), 4983. Available at: [Link]

-

Štefane, B., & Požgan, F. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2824. Available at: [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. SlideShare. Available at: [Link]

-

Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Zhang, X., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779. Available at: [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]

-

Costa, S. P. G., et al. (2014). A simple and sensitive optical sensor for the detection of boron in aqueous media. Analytical Methods, 6(13), 4735-4740. Available at: [Link]

-

ChemBK. (2024). This compound. ChemBK. Available at: [Link]

-

Sparrow Chemical. (2025). How to use mass spectrometry to analyze Phenylboronic Acid?. Sparrow Chemical. Available at: [Link]

-

Siahaan, T. J., et al. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

ResearchGate. (n.d.). Ionization constant (pKa) for some boronic acids. ResearchGate. Available at: [Link]

-

Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]

-

Agilent. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. Available at: [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]

-

PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. Available at: [Link]

-

Liu, X., & He, H. (2009). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Chemistry, 81(16), 6944-6953. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 411229-67-9 | 4-(Cyclopropylmethoxy)phenylboronic acid. Hoffman Fine Chemicals. Available at: [Link]

-

ResearchGate. (n.d.). pK a values for boronic acids 1-7. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 124-130. Available at: [Link]

-

Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Nature Chemistry, 13(5), 483-490. Available at: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]

-

Hudson, A. G., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863-17870. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Available at: [Link]

-

Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2967. Available at: [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.

-

ResearchGate. (n.d.). Selected boronic acids and their pKa values. ResearchGate. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. lifechemicals.com [lifechemicals.com]

- 10. sciex.com [sciex.com]

- 11. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DSpace [kuscholarworks.ku.edu]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apicule.com [apicule.com]

- 18. acdlabs.com [acdlabs.com]

- 19. veeprho.com [veeprho.com]

- 20. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Cyclopropylmethylsulfinyl)phenylboronic acid CAS number 1217501-04-6

An In-Depth Technical Guide to 4-(Cyclopropylmethylsulfinyl)phenylboronic acid (CAS: 1217501-04-6)

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic compound of significant interest to researchers in synthetic chemistry and drug development. Phenylboronic acids are a cornerstone of modern organic synthesis, primarily for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] This particular reagent is distinguished by its unique combination of a reactive boronic acid moiety, a stable phenyl scaffold, and a cyclopropylmethylsulfinyl group. This latter functional group can impart desirable physicochemical properties, such as modulated solubility and metabolic stability, into target molecules. This document details the compound's properties, outlines a plausible synthetic pathway, provides detailed protocols for its application and analysis, and summarizes critical safety and handling procedures.

Physicochemical Properties

This compound is a white crystalline powder at room temperature.[2] Its key identifiers and properties are summarized below for quick reference by laboratory professionals.

| Property | Value | Source(s) |

| CAS Number | 1217501-04-6 | [2][3] |

| Molecular Formula | C₁₀H₁₃BO₃S | [2][3] |

| Molecular Weight | 224.08 g/mol | [2][3] |

| Synonyms | (4-((Cyclopropylmethyl)sulfinyl)-phenyl)boronic acid | [2] |

| Appearance | White crystalline powder | [2] |

| Storage Condition | 2-8°C, dry environment | [2] |

| MDL Number | MFCD12546551 | [2][3] |

Synthesis and Purification

The synthesis of specialized arylboronic acids like this compound is typically achieved through modern cross-coupling techniques. While multiple strategies exist for the synthesis of boronic acids, including Grignard reagent formation followed by trapping with borate esters, the most robust and widely used method for functionalized aryl systems is the palladium-catalyzed Miyaura borylation.[1] This reaction utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

This approach is favored for its high functional group tolerance, allowing for the preservation of sensitive moieties like the sulfinyl group on the aromatic ring.

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid, a molecule of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, a proposed synthetic pathway with detailed protocols, methods for its characterization, and a discussion of its potential applications in the field of drug development, grounded in the established roles of related sulfinyl and boronic acid-containing compounds.

Introduction and Molecular Structure Overview

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a cyclopropylmethylsulfinyl group. The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2] The sulfoxide group, particularly chiral sulfoxides, is a prevalent feature in many pharmaceuticals and serves as a key stereochemical determinant. The presence of the cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates.

Key Structural Features:

-

Phenylboronic Acid: Enables participation in a wide range of cross-coupling reactions, allowing for its facile incorporation into larger, more complex molecular architectures.[3]

-

Sulfoxide Group: A chiral center that can influence the stereochemical interactions with biological targets. The polarity of the sulfoxide can also impact solubility and pharmacokinetic properties.

-

Cyclopropylmethyl Group: This lipophilic moiety can enhance binding to hydrophobic pockets in target proteins and may improve metabolic stability by sterically shielding the sulfur atom from oxidative metabolism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1217501-04-6 | [4] |

| Molecular Formula | C₁₀H₁₃BO₃S | [4] |

| Molecular Weight | 224.08 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Storage | 2-8°C, under an inert atmosphere | [4] |

Proposed Synthetic Pathway and Experimental Protocols

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of (4-Bromophenyl)(cyclopropyl)sulfane

This initial step involves a copper-promoted S-cyclopropylation of 4-bromobenzenethiol using cyclopropylboronic acid. This method provides a direct and efficient route to the key sulfide intermediate.[5]

Protocol:

-

To a round-bottom flask, add 4-bromobenzenethiol (1.0 equiv.), cyclopropylboronic acid (1.5 equiv.), and copper(II) acetate (0.1 equiv.).

-

Add pyridine (2.0 equiv.) as a ligand and a suitable solvent such as toluene.

-

Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (4-bromophenyl)(cyclopropyl)sulfane.[5]

Step 2: Oxidation to 1-Bromo-4-((cyclopropylmethyl)sulfinyl)benzene

The selective oxidation of the sulfide to the corresponding sulfoxide is a critical step. Careful control of the oxidant stoichiometry is necessary to prevent over-oxidation to the sulfone.[6]

Protocol:

-

Dissolve (4-bromophenyl)(cyclopropyl)sulfane (1.0 equiv.) in a chlorinated solvent such as dichloromethane (DCM) in a flask cooled to 0 °C in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equiv.) in DCM dropwise to the stirred solution.

-

Monitor the reaction closely by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude 1-bromo-4-((cyclopropylmethyl)sulfinyl)benzene can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.[7]

Step 3: Borylation to this compound

The final step involves a lithium-halogen exchange followed by trapping with a borate ester to form the desired boronic acid. This reaction must be carried out under strictly anhydrous and inert conditions.[8][9]

Protocol:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of 1-bromo-4-((cyclopropylmethyl)sulfinyl)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.05 equiv.) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.[10]

-

To the resulting aryllithium species, add triisopropyl borate (B(OiPr)₃) (1.2 equiv.) dropwise, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (1 M) at 0 °C.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

Analytical Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]

- 5. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ethz.ch [ethz.ch]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid

Introduction: The Dual-Functionality Challenge

4-(Cyclopropylmethylsulfinyl)phenylboronic acid is a bespoke chemical entity of increasing interest within synthetic and medicinal chemistry. Its utility is derived from the unique combination of two key functional groups: the versatile arylboronic acid, a cornerstone of modern cross-coupling chemistry (e.g., Suzuki-Miyaura reactions), and the chiral sulfoxide moiety, a functional group known for its presence in pharmacologically active molecules and its utility as a chiral auxiliary.[1] The presence of both a potentially labile boronic acid and an oxidizable sulfoxide within the same molecule presents a unique set of challenges regarding its stability and long-term storage. This guide provides an in-depth analysis of the inherent stability characteristics of this compound, potential degradation pathways, and field-proven best practices for its storage and handling to ensure its integrity for research and drug development applications.

PART 1: Understanding the Inherent Chemical Liabilities

The stability of this compound is governed by the independent and potentially synergistic liabilities of its two primary functional groups. A thorough understanding of these liabilities is paramount for predicting its behavior under various conditions.

The Arylboronic Acid Moiety: A Target for Degradation

Arylboronic acids, while indispensable synthetic tools, are susceptible to several degradation pathways that can compromise their purity and reactivity.[2]

-

Protodeboronation: This is arguably the most common degradation pathway for arylboronic acids. It involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, effectively converting the boronic acid back to the parent arene (in this case, cyclopropylmethylsulfinylbenzene). This reaction is typically mediated by water and can be catalyzed by acids, bases, or even trace metals.[2] The general mechanism is depicted below: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃[2]

-

Oxidative Degradation: The boronic acid group is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or other oxidizing agents.[3][4] This process leads to the formation of a phenol, which represents an irreversible loss of the synthetically valuable boronic acid functionality. The reaction with hydrogen peroxide, for instance, is a known transformation.[5]

-

Anhydride Formation (Boroxines): Boronic acids have a propensity to undergo dehydration, especially upon heating or under vacuum, to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water, the formation of boroxines can lead to issues with solubility, accurate weighing, and reaction stoichiometry if not properly accounted for.

The Sulfoxide Group: A Center for Oxidation

The sulfoxide functional group introduces another layer of complexity to the stability profile of the molecule.

-

Oxidation to Sulfone: The sulfur atom in a sulfoxide is in an intermediate oxidation state and is susceptible to further oxidation to the corresponding sulfone.[6][7] This is a critical degradation pathway as the electronic and steric properties of a sulfone are significantly different from those of a sulfoxide, which can drastically alter the biological activity or chemical reactivity of the molecule. Common laboratory oxidants, and even atmospheric oxygen over prolonged periods, can facilitate this transformation.[8]

The presence of the cyclopropylmethyl group is noteworthy. While the cyclopropyl group can stabilize an adjacent positive charge through "bent bond" resonance, its direct impact on the stability of the sulfoxide or the boronic acid under typical storage conditions is less pronounced than its influence on reaction intermediates.[3][9]

PART 2: Core Degradation Pathways and Mechanistic Insights

To effectively store and handle this compound, one must anticipate its primary modes of degradation. The following diagram illustrates the two most critical degradation pathways.

Figure 1: Primary degradation pathways for this compound, highlighting oxidation of the sulfoxide to a sulfone and hydrolytic protodeboronation of the boronic acid.

PART 3: Recommended Storage and Handling Protocols

Based on the inherent chemical liabilities, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity of this compound.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of the solid compound. These recommendations are synthesized from safety data sheets of analogous compounds and general chemical principles.[10][11]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Reduces the rate of all potential degradation reactions, including oxidation and hydrolysis. Data sheets for the analogous sulfonyl and thioether compounds explicitly recommend -20°C storage.[10][11] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby inhibiting the oxidation of the sulfoxide to the sulfone.[6] Also displaces moisture. |

| Moisture | Store in a dessicator | Minimizes water availability, which is a key reactant in the protodeboronation of the boronic acid moiety.[2] |

| Light | Amber vial or store in the dark | Protects against potential photolytic degradation pathways, a standard precaution for complex organic molecules. |

| Container | Tightly sealed vial | Prevents ingress of atmospheric moisture and oxygen. |

Handling Procedures

When working with the compound, the following practices should be observed to prevent degradation:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: For operations requiring extended exposure, such as weighing multiple samples, it is best to work within a glove box or under a positive pressure of inert gas.

-

Solvent Choice: For preparing stock solutions, use dry, aprotic solvents (e.g., anhydrous DMSO, THF, or dioxane). While DMSO is a common solvent, it is hygroscopic and should be handled accordingly. If aqueous solutions are necessary, they should be prepared fresh and used immediately. The stability in solution is expected to be significantly lower than in the solid state.

PART 4: Experimental Workflow for Stability Assessment (Forced Degradation Study)

To empirically determine the stability of this compound and identify its degradation products, a forced degradation study is essential.[12] This protocol serves as a template for such an investigation, adhering to principles outlined in ICH guidelines.[12]

Objective

To identify the primary degradation pathways and develop a stability-indicating analytical method for this compound under various stress conditions.

Experimental Design

Figure 2: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time-Point Sampling: Withdraw aliquots from the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). For solid samples, dissolve a weighed amount at each time point. Neutralize the acid and base samples before analysis.

-

Analytical Method: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typical.

-

Detection: Use a PDA (Photodiode Array) detector to monitor peak purity and a Mass Spectrometer (MS) to identify the mass of the parent compound and any degradation products.[13]

-

-

Data Analysis:

-

Quantify the decrease in the parent compound's peak area and the increase in any new peaks over time.

-

Use MS data to propose structures for the major degradation products. The expected masses would correspond to the sulfone-oxidized product and the protodeboronated product.

-

Calculate mass balance to ensure all major degradants are accounted for.[14]

-

Conclusion

This compound is a molecule that demands careful handling and storage due to the combined sensitivities of its arylboronic acid and sulfoxide functionalities. The primary degradation risks are oxidation of the sulfoxide to a sulfone and hydrolytic protodeboronation. By implementing stringent storage conditions—specifically, storage at -20°C under an inert, dry atmosphere and protected from light —users can significantly mitigate these degradation pathways and ensure the long-term integrity of this valuable chemical building block. For applications requiring the highest degree of certainty, conducting a forced degradation study is the definitive way to understand its stability profile within a specific experimental context.

References

-

Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

-

Wikipedia. (2023, November 13). Cyclopropyl group. Retrieved from [Link]

-

Physics Forums. (2020, April 24). Stability of the derivatives of cyclopropyl methyl carbocation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]

-

Chem Zipper. (2020, May 30). Why is cyclopropyl methyl carbocation exceptionally stable?. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Science. (n.d.). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved from [Link]

-

MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

-

ResearchGate. (2023, February). SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of sulfides to sulfoxides and sulfones. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Sulfoxide. Retrieved from [Link]

-

Ingenta Connect. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Retrieved from [Link]

-

Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (2014, June). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

-

National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

-

Organic Letters. (2020, October 13). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

-

PubMed. (2014, June 7). On the synthesis of α-amino sulfoxides. Retrieved from [Link]

-

ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

-

ACS Publications. (2019, November 1). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

-

HKUST Research Portal. (n.d.). Ecofriendly Protocol for ipso-Bromination of Arylboronic Acids. Retrieved from [Link]

-

NSW Food Authority. (n.d.). SHELF-LIFE TESTING. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. usbio.net [usbio.net]

- 11. usbio.net [usbio.net]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sgs.com [sgs.com]

A Technical Guide to the Solubility of 4-(Cyclopropylmethylsulfinyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes established principles of boronic acid chemistry and the known solubility profiles of analogous compounds to provide a robust predictive framework. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to precisely determine the solubility of this compound in a range of organic solvents, a critical step for optimizing synthetic reactions, purification, and formulation in drug development.

Introduction: The Significance of this compound

This compound is an organic compound featuring a phenylboronic acid moiety functionalized with a cyclopropylmethylsulfinyl group.[1] Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The unique sulfinyl group in this particular molecule introduces elements of chirality and polarity, making it a potentially valuable building block for novel therapeutic agents and complex molecular architectures.

Understanding the solubility of this compound is a prerequisite for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, is critical for developing effective purification strategies (e.g., crystallization, chromatography), and is a foundational parameter in preclinical formulation studies.

Predicted Solubility Profile: An Evidence-Based Approach

Influence of the Phenylboronic Acid Core

The phenylboronic acid group itself is polar and capable of hydrogen bonding, which generally confers solubility in polar organic solvents. Studies on phenylboronic acid have consistently shown high solubility in ethers (like THF, diethyl ether) and ketones (like acetone), moderate solubility in less polar solvents like chloroform, and very low solubility in nonpolar hydrocarbons (like hexane, cyclohexane).[3][4][5][6]

The Role of the 4-(Cyclopropylmethylsulfinyl) Substituent

The substituent at the 4-position significantly modulates the overall polarity and intermolecular forces of the molecule:

-

Sulfinyl Group (-SO-) : This is a highly polar functional group that can act as a hydrogen bond acceptor. Its presence is expected to enhance solubility in polar protic and aprotic solvents.

-

Cyclopropylmethyl Group : This portion of the substituent is nonpolar and aliphatic. It will contribute to solubility in less polar organic solvents.

The combination of these features suggests that this compound will exhibit broad solubility in a range of common organic solvents, likely exceeding that of unsubstituted phenylboronic acid in many cases.

Qualitative Solubility Predictions

Based on this analysis, a qualitative prediction of solubility in various solvent classes is presented in Table 1.

| Solvent Class | Representative Solvents | Predicted Solubility Level | Rationale |

| Polar Aprotic | THF, Acetone, DMF, DMSO | High to Very High | The polar sulfinyl and boronic acid groups will interact strongly with these solvents. |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the boronic acid and sulfinyl moieties. |

| Ethers | Diethyl Ether, Dioxane | High | Strong dipole-dipole interactions and hydrogen bond acceptance. Phenylboronic acid is known to be highly soluble in ethers.[3] |

| Chlorinated Solvents | Dichloromethane (DCM) | Moderate to High | Offers a balance of polarity suitable for dissolving the molecule. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The nonpolar aromatic ring and cyclopropyl group will facilitate some interaction, but the polar groups will limit overall solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The molecule's overall polarity is too high for significant dissolution in these nonpolar solvents. |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative data, experimental determination is essential. The following section provides a robust, step-by-step protocol for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Experimental Workflow Overview

The logical flow of the experimental procedure is designed to ensure accuracy and reproducibility.

Caption: Workflow for gravimetric solubility determination.

Detailed Gravimetric Protocol

This method is straightforward and relies on accurately weighing the mass of dissolved solute after solvent evaporation.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Volumetric pipettes

-

Temperature-controlled shaker or stirrer

-

Centrifuge

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation:

-

Pre-weigh several clean, dry vials and record their masses.

-

Add a measured volume (e.g., 2.00 mL) of the chosen organic solvent to a separate vial.

-

Allow the solvent to equilibrate to the desired experimental temperature (e.g., 25 °C).

-

-

Creating a Saturated Solution:

-

Add a small, accurately weighed amount of this compound to the solvent. Start with an amount you expect to be in excess of its solubility.

-

Seal the vial and place it in a temperature-controlled shaker or on a stir plate.

-

Equilibrate the mixture for a sufficient time (a minimum of 24 hours is recommended to ensure equilibrium is reached). The presence of undissolved solid should be visible.

-

-

Separation:

-

After equilibration, remove the vial and let any suspended solid settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes. Alternatively, filter the solution through a syringe filter (ensure the filter material is compatible with the solvent).

-

-

Quantification:

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Transfer this aliquot to one of the pre-weighed vials.

-

Evaporate the solvent completely. This can be done under a gentle stream of nitrogen or in a vacuum desiccator. Avoid excessive heat, which could decompose the compound.

-

Once the residue is completely dry (constant weight), weigh the vial again.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial vial mass from the final mass.

-

The solubility is then expressed as mass per volume (e.g., mg/mL) by dividing the mass of the residue by the volume of the aliquot taken.

-

Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental variables.

Caption: Key factors impacting solubility determination.

-

Temperature : Solubility is highly temperature-dependent. All measurements should be conducted and reported at a specified and controlled temperature.

-

Purity of the Compound : Impurities can significantly alter the measured solubility. Use the highest purity compound available.

-

Equilibration Time : Boronic acids can be slow to dissolve. Insufficient equilibration time will lead to an underestimation of solubility. A 24-72 hour period is often necessary.

-

Anhydride Formation : A critical consideration for boronic acids is their propensity to dehydrate to form cyclic anhydrides (boroxines), especially upon heating.[7] This can affect solubility. The experimental protocol should minimize heat exposure. The presence of varying amounts of anhydride is a known characteristic of solid boronic acid samples.[8][9]

Conclusion

While direct quantitative solubility data for this compound is not currently published, a strong, predictive understanding of its behavior can be derived from the principles of physical organic chemistry and data from analogous compounds. It is predicted to be highly soluble in polar organic solvents and poorly soluble in nonpolar hydrocarbons. For precise applications in synthesis and drug development, the experimental protocols provided in this guide offer a reliable pathway to generate accurate, quantitative solubility data, enabling researchers to unlock the full potential of this valuable chemical entity.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- ChemBK. (2024). This compound.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- Sigma-Aldrich. (n.d.). 4-(Methanesulfonyl)phenylboronic acid.

- Sigma-Aldrich. (n.d.). 4-(Methylthio)phenylboronic acid.

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 9. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Cyclopropylmethylsulfinyl)phenylboronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclopropylmethylsulfinyl)phenylboronic acid, a specialized building block with growing relevance in medicinal chemistry and organic synthesis. The document details its commercial availability, outlines a robust synthetic pathway with mechanistic insights, and explores its potential applications in drug discovery, particularly as a versatile coupling partner in Suzuki-Miyaura reactions. Furthermore, this guide presents a standard workflow for quality control and verification, ensuring the reliability of this reagent in research and development settings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: The Emerging Role of Substituted Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids and their derivatives are a cornerstone of modern synthetic chemistry, primarily due to their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs and clinical candidates.[1][2] The boronic acid functional group is generally stable, well-tolerated by a wide range of other functional groups, and relatively non-toxic, making it an ideal synthetic handle.[2]

The title compound, this compound, is a bifunctional reagent that combines the versatile reactivity of the phenylboronic acid moiety with the unique physicochemical properties of the cyclopropylmethylsulfinyl group. The sulfoxide group can act as a hydrogen bond acceptor and its chirality can introduce specific three-dimensional conformations, which can be advantageous in designing molecules with high affinity and selectivity for biological targets. The cyclopropyl group is a well-established bioisostere for larger alkyl or phenyl groups, often improving metabolic stability and potency. This combination of features makes this compound a valuable building block for the synthesis of novel small molecules in drug discovery programs.

Commercial Availability and Supplier Landscape

This compound is available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to grams for lead optimization studies. The typical purity offered by commercial vendors is ≥95%.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |

| Various Chemical Suppliers | 1217501-04-6 | C₁₀H₁₃BO₃S | 224.08 g/mol | ≥95% |

This table is a summary of generally available information and researchers should consult specific supplier documentation for the most up-to-date specifications.

Synthesis and Mechanism: A Guided Pathway

While specific, detailed synthetic procedures for this compound are not abundantly available in peer-reviewed journals, a highly probable and efficient synthetic route can be extrapolated from established methods for analogous sulfinylphenylboronic acids. The most logical approach involves a halogen-metal exchange on a pre-formed sulfoxide, followed by borylation.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process starting from commercially available 4-bromothiophenol.

Diagram 1: Proposed Synthesis of this compound

Caption: A logical workflow for the synthesis of the title compound.

Step-by-Step Methodology and Mechanistic Rationale

Step 1: Nucleophilic Substitution to form 4-Bromophenyl(cyclopropylmethyl)sulfide

-

Protocol: To a solution of 4-bromothiophenol in an inert solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added to deprotonate the thiol, forming the thiophenolate anion. Subsequently, (bromomethyl)cyclopropane is added to the reaction mixture, which then undergoes an Sₙ2 reaction with the thiophenolate to yield the sulfide product.

-

Causality: The use of a strong, non-nucleophilic base ensures complete deprotonation of the thiol without competing side reactions. THF is a suitable aprotic polar solvent that can solvate the cation and facilitate the reaction.

Step 2: Selective Oxidation to the Sulfoxide

-

Protocol: The sulfide is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled to 0 °C. One equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is carefully monitored to prevent over-oxidation to the sulfone.

-

Causality: m-CPBA is a mild and selective oxidizing agent that allows for the controlled oxidation of the sulfide to the sulfoxide. Performing the reaction at low temperatures helps to control the exothermicity of the reaction and minimize the formation of the sulfone byproduct.

Step 3: Lithiation and Borylation

-

Protocol: The 4-bromophenyl(cyclopropylmethyl)sulfoxide is dissolved in dry THF and cooled to a low temperature (typically -78 °C) under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to effect a halogen-metal exchange. After a short stirring period, triisopropyl borate is added, and the reaction is allowed to slowly warm to room temperature. The reaction is then quenched with an acidic aqueous solution to hydrolyze the borate ester to the desired boronic acid.

-

Causality: The low temperature is critical to prevent side reactions, such as the reaction of n-BuLi with the sulfoxide group. The halogen-metal exchange is a fast and efficient way to generate the aryllithium species, which is a potent nucleophile. Triisopropyl borate is a common and effective boron electrophile. The final acidic workup is necessary to obtain the free boronic acid.

Quality Control and Researcher Verification Workflow